2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9911090
InChI: InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C15H12BrNO4
Molecular Weight: 350.16 g/mol

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid

CAS No.:

Cat. No.: VC9911090

Molecular Formula: C15H12BrNO4

Molecular Weight: 350.16 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(4-bromophenoxy)acetyl]amino]benzoic Acid -

Specification

Molecular Formula C15H12BrNO4
Molecular Weight 350.16 g/mol
IUPAC Name 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Standard InChI Key OQYSIIFSQXPEMN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Br

Introduction

Chemical Synthesis and Industrial Production

Laboratory-Scale Synthesis

The laboratory synthesis of 2-[[2-(4-bromophenoxy)acetyl]amino]benzoic acid involves a two-step reaction sequence. First, 4-bromophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)acetyl chloride. This intermediate subsequently undergoes nucleophilic acyl substitution with 2-aminobenzoic acid (anthranilic acid) in a polar aprotic solvent like dimethylformamide (DMF). Yield optimization studies recommend stoichiometric control at a 1:1.2 molar ratio of anthranilic acid to acyl chloride, achieving approximately 78% purity post-recrystallization.

Reaction Scheme:

  • 4-Bromophenol+ClCH2COClK2CO32-(4-Bromophenoxy)acetyl chloride\text{4-Bromophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-(4-Bromophenoxy)acetyl chloride}

  • 2-(4-Bromophenoxy)acetyl chloride+2-Aminobenzoic acidTarget Compound\text{2-(4-Bromophenoxy)acetyl chloride} + \text{2-Aminobenzoic acid} \rightarrow \text{Target Compound}

Industrial Manufacturing

Industrial production scales this synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated purification systems, including centrifugal partition chromatography, achieve >95% purity with a throughput of 12 kg/day in pilot-scale facilities. Comparative analyses show a 40% reduction in solvent waste compared to batch processes, aligning with green chemistry principles.

Physicochemical Properties

Structural and Spectroscopic Characteristics

The compound’s structure (Fig. 1) features a benzoic acid core substituted at the 2-position with an acetylamino group linked to a 4-bromophenoxy moiety. Key spectroscopic data include:

  • FT-IR (KBr):

    • 3280 cm⁻¹ (N-H stretch, amide)

    • 1695 cm⁻¹ (C=O, carboxylic acid)

    • 1642 cm⁻¹ (C=O, amide)

  • ¹H NMR (DMSO-d₆):

    • δ 8.21 (s, 1H, NH), δ 7.89–7.12 (m, 8H, aromatic), δ 4.72 (s, 2H, CH₂) .

Thermodynamic and Solubility Profiles

Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C, with a melting point of 189–192°C. Solubility varies widely:

SolventSolubility (mg/mL, 25°C)
Water0.12
Ethanol8.7
DMSO32.4

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as salt formation or nanoemulsion for biomedical applications.

Biological Activity and Mechanism

Enzyme Inhibition Studies

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 18.3 μM, outperforming the structurally related 4-[2-(4-bromophenyl)acetamido]benzoic acid (IC₅₀ = 45.6 μM) . Molecular docking simulations attribute this activity to halogen bonding between the bromine atom and COX-2’s Tyr385 residue, complemented by π-π stacking of the phenyl rings.

Comparative Analysis with Structural Analogs

A comparative evaluation of bromophenoxy derivatives highlights the importance of substituent positioning (Table 1):

Table 1: Bioactivity of Bromophenoxy Derivatives

CompoundCOX-2 IC₅₀ (μM)MRSA MIC (μg/mL)
2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic acid18.364
4-[2-(4-Bromophenyl)acetamido]benzoic acid 45.6128
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid 22.189

The 2-substituted derivative’s superior activity underscores the role of steric orientation in target engagement .

Future Research Directions

Drug Delivery Innovations

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers could enhance bioavailability. Preliminary studies show a 4.7-fold increase in plasma concentration in murine models compared to free compound.

Targeted Cancer Therapy

Screening against 60 human cancer cell lines (NCI-60) revealed selective cytotoxicity toward breast cancer cells (MCF-7, GI₅₀ = 9.8 μM). Proteomic analysis identified upregulation of pro-apoptotic Bax protein by 3.1-fold post-treatment.

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